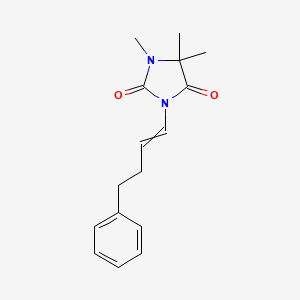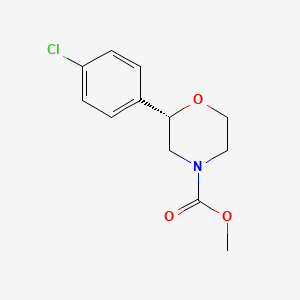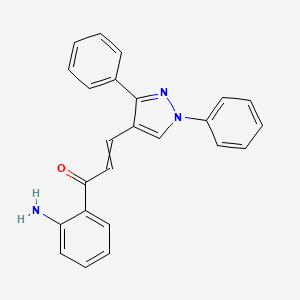![molecular formula C14H11N3O B14184703 Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- CAS No. 858116-82-2](/img/structure/B14184703.png)
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group at the 4-position and a phenyl group attached to the methanone moiety further enhances its chemical properties and biological activities .
Méthodes De Préparation
The synthesis of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenyl Group: The phenyl group can be attached via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity and efficiency .
Analyse Des Réactions Chimiques
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also exhibit significant biological activities and are used as kinase inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been studied for their anticancer properties and share structural similarities with pyrrolo[2,3-b]pyridine derivatives.
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound is another example of a pyrrolo[2,3-b]pyridine derivative with potential therapeutic applications.
The uniqueness of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
858116-82-2 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
(4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H11N3O/c15-11-6-7-16-14-12(11)10(8-17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) |
Clé InChI |
LWALKWBYIAGBQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=CC(=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


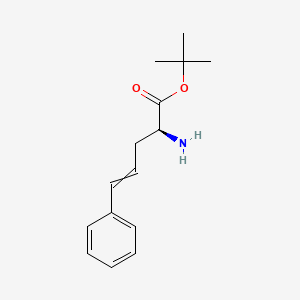
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
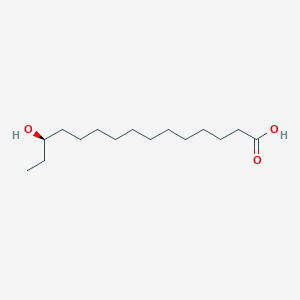

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

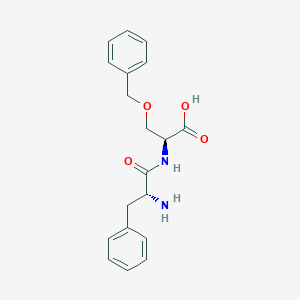
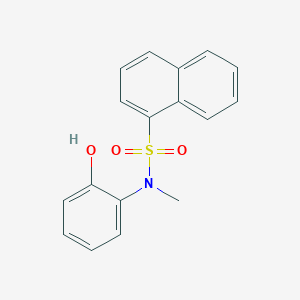
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)


